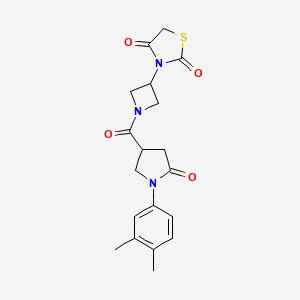
3-(1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C19H21N3O4S and its molecular weight is 387.45. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
The compound , due to its complex structure, has potential applications in various fields of scientific research, particularly in the synthesis of novel chemical compounds and their biological activities. For instance, research by Novotortsev et al. (2021) explored the regio- and diastereoselective synthesis of dispiro derivatives, which exhibit considerable cytotoxicity against certain cancer cell lines, suggesting potential applications in cancer research Novotortsev et al., 2021. Similarly, Jain et al. (2006) synthesized novel azaimidoxy compounds with potential as chemotherapeutic agents, indicating a potential application in antimicrobial and anticancer activities Jain, Nagda, & Talesara, 2006.
Antiproliferative Properties
Research on thiazolidine derivatives, such as the study by Izmest’ev et al. (2020), which involved the synthesis of 5-arylmethylidene-3-(arylmethylideneamino)thiazolidine-2,4-diones, demonstrated slight antiproliferative activity against leukemia and renal cancer cell lines Izmest’ev, Gazieva, Kolotyrkina, Daeva, & Kravchenko, 2020. This suggests the potential of such compounds in developing new anticancer therapies.
Antibacterial and Antifungal Activities
The study by Mohanty et al. (2015) synthesized a series of substituted 5-(aminomethylene)thiazolidine-2,4-diones, which were found to have antibacterial activity, particularly those bearing pyridine or piperazine moieties Mohanty, Reddy, Ramadevi, & Karmakar, 2015.
Potential in Inflammatory Disease Treatment
A study by Ma et al. (2011) synthesized thiazolidine-2,4-dione derivatives and evaluated them for their inhibitory potency on nitric oxide production, iNOS activity, and prostaglandin E2 generation. One compound showed significant inhibitory activity, superior to the commercial anti-inflammatory drug indomethacin, suggesting potential applications in treating inflammatory diseases Ma, Xie, Ma, Liu, Xiang, Ye, Zheng, Chen, Xu, Chen, Yang, Qiu, Wang, Liang, Peng, Yang, Wei, & Chen, 2011.
Eigenschaften
IUPAC Name |
3-[1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-11-3-4-14(5-12(11)2)21-7-13(6-16(21)23)18(25)20-8-15(9-20)22-17(24)10-27-19(22)26/h3-5,13,15H,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNAVAVFSGOEIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CC(C3)N4C(=O)CSC4=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-dimethylbenzamide](/img/structure/B2872784.png)
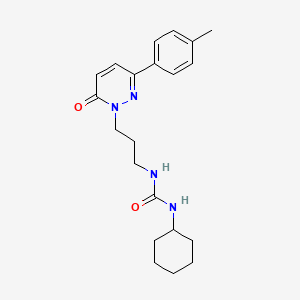
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2872787.png)
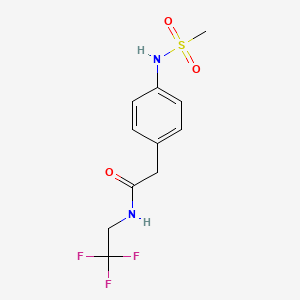


![5-benzyl-N-(4-methylbenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2872794.png)
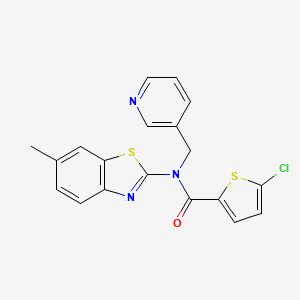
![N-(1-cyanocycloheptyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B2872796.png)
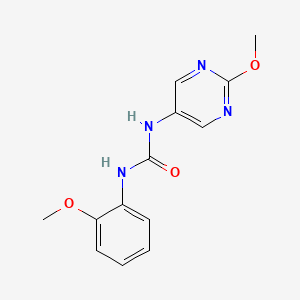
![2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL](/img/structure/B2872800.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzamide](/img/structure/B2872801.png)
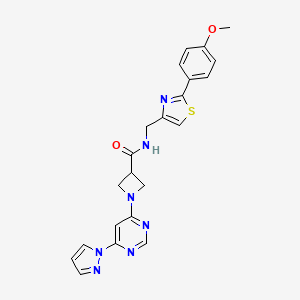
![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2872806.png)